3-(5-Methylfuran-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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Overview
Description
The compound is a derivative of furan, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Methylfuran is a derivative of furan that has a methyl group attached to it . The presence of the oxazole ring (a five-membered ring containing one oxygen atom and one nitrogen atom) and carboxylic acid group further modifies the compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized from carbohydrate-derived furfurals using various organocatalysts . Another method involves the catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–vis, and NMR .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using its molecular structure. For instance, the compound’s polarity, solubility, and reactivity can be inferred from its functional groups .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as aryl-acetic and cinnamic acids, have been identified as inhibitors of theLipoxygenase pathway . This pathway is implicated in several processes such as cell differentiation, inflammation, and carcinogenesis .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit theSuccinate Dehydrogenase (SDH) . SDH is an enzyme that participates in both the respiration chain and the tricarboxylic acid (TCA) cycle . Inhibitors of SDH disrupt the mitochondrial TCA cycle and respiration chain .
Biochemical Pathways
The compound may affect the Lipoxygenase and TCA pathways . The Lipoxygenase pathway is involved in the transformation of arachidonic acid into leukotrienes, which play roles in cell differentiation, inflammation, and carcinogenesis . The TCA cycle, on the other hand, is a crucial part of cellular respiration, and disruption of this cycle can have significant effects on energy production within the cell .
Result of Action
Similar compounds have shown important antioxidant activity, anti-inflammatory activity, and very good inhibition of soybean lipoxygenase . Some of them were also tested for their anticancer activity .
Properties
IUPAC Name |
3-(5-methylfuran-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5-2-3-7(13-5)6-4-8(9(11)12)14-10-6/h2-3,8H,4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHFDHHLKPBXRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NOC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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